molecular formula C5H12O3 B054293 3-Ethoxy-1,2-propanediol CAS No. 1874-62-0

3-Ethoxy-1,2-propanediol

Cat. No.: B054293
CAS No.: 1874-62-0
M. Wt: 120.15 g/mol
InChI Key: LOSWWGJGSSQDKH-UHFFFAOYSA-N
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Description

3-Ethoxy-1,2-propanediol, also known as glycerol α-ethyl ether, is a chemical compound with the molecular formula C5H12O3. It is a colorless, odorless, and hygroscopic liquid that is miscible with water, ethanol, and various organic solvents. This compound is primarily used as a solvent in various industries, including pharmaceuticals, cosmetics, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-1,2-propanediol can be synthesized through the reaction of glycerol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to a temperature of around 150-200°C under reflux conditions. The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, facilitates the etherification process, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where glycerol and ethanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to ensure complete conversion. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and halides.

Major Products Formed:

Scientific Research Applications

3-Ethoxy-1,2-propanediol has a wide range of scientific research applications, including:

    Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and flame retardants.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1,2-propanediol involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions facilitate the dissolution of solutes and the formation of new chemical bonds, enabling its use in diverse applications .

Comparison with Similar Compounds

Uniqueness of 3-Ethoxy-1,2-propanediol: this compound is unique due to its ethoxy group, which imparts distinct solubility and reactivity properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific solvent characteristics and chemical reactivity .

Properties

IUPAC Name

3-ethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSWWGJGSSQDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870918
Record name 3-Ethoxypropane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874-62-0
Record name 3-Ethoxy-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874-62-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-ethoxy-
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Record name 3-Ethoxy-1,2-propanediol
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Record name 3-Ethoxypropane-1,2-diol
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Record name 3-ethoxypropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-ethoxy-1,2-propanediol affect its toxicity compared to similar compounds?

A: The toxicity of glycerol-biobased ethers, including this compound, appears to be correlated with their lipophilicity. As the number and length of alkyl chains increase in the basic structure, the compounds become more lipophilic and generally more toxic []. This suggests that the relatively short ethoxy group in this compound contributes to its lower toxicity compared to its counterparts with longer alkyl chains.

Q2: Can this compound be used to improve the analysis of pesticide residues in food?

A: Yes, this compound has shown promise as an analyte protectant in gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues in food matrices [, , ]. It helps to minimize matrix-induced chromatographic response enhancement, leading to more accurate quantification of pesticides.

Q3: How does this compound work as an analyte protectant in GC-MS analysis?

A: While the exact mechanism is not fully understood, it's believed that this compound, along with other protectants like D-sorbitol and L-gulonic acid γ-lactone, compete for active sites in the GC inlet and column [, ]. This competition minimizes the interaction of target analytes, such as pesticides, with these active sites, leading to improved peak shape, sensitivity, and ultimately, more reliable quantification.

Q4: Are there any limitations to using this compound as an analyte protectant in GC-MS?

A: While this compound can mitigate matrix effects for many pesticides, it may not be universally effective. For example, studies have shown that it doesn't fully compensate for the matrix suppression effects observed with o,p′-DDT and p,p′DDT []. Therefore, the suitability of this compound as a protectant should be evaluated for each specific pesticide and matrix.

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